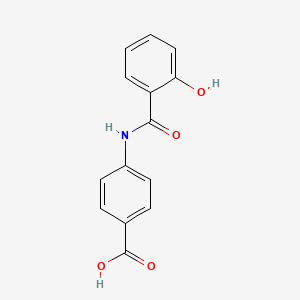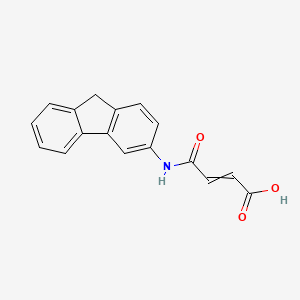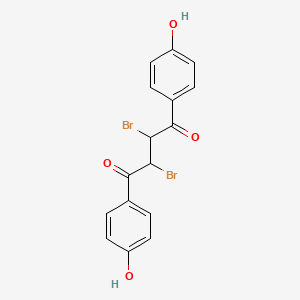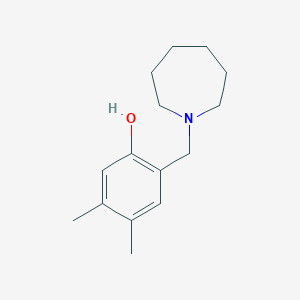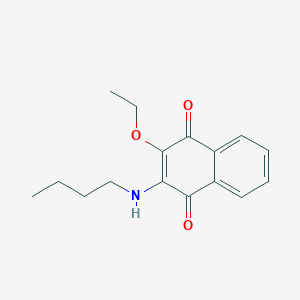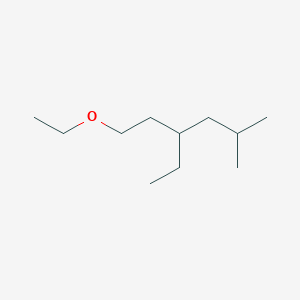
1-Ethoxy-3-ethyl-5-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-ethyl-5-methylhexane is an organic compound belonging to the class of alkanes It is characterized by a branched structure with an ethoxy group attached to the first carbon, an ethyl group on the third carbon, and a methyl group on the fifth carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyl-5-methylhexane can be synthesized through several methods, including:
Alkylation: The reaction of 1-ethoxyhexane with ethyl and methyl halides under basic conditions can yield this compound.
Grignard Reaction: The reaction of ethylmagnesium bromide with 1-ethoxy-5-methylhexan-3-one followed by hydrolysis can produce the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-ethyl-5-methylhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: 1-ethoxy-3-ethyl-5-methylhexanol, 1-ethoxy-3-ethyl-5-methylhexanal, and 1-ethoxy-3-ethyl-5-methylhexanoic acid.
Reduction: Ethylhexane derivatives.
Substitution: Halogenated derivatives like 1-ethoxy-3-ethyl-5-methylhexyl chloride.
Scientific Research Applications
1-Ethoxy-3-ethyl-5-methylhexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a model compound in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-ethyl-5-methylhexane involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethoxy-3-methylhexane
- 1-Ethoxy-5-methylhexane
- 3-Ethyl-5-methylhexane
Comparison: 1-Ethoxy-3-ethyl-5-methylhexane stands out due to its unique combination of functional groups and branching, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
5470-87-1 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-ethoxy-3-ethyl-5-methylhexane |
InChI |
InChI=1S/C11H24O/c1-5-11(9-10(3)4)7-8-12-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
CDYDTYULOVVWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOCC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


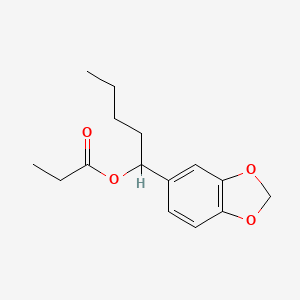
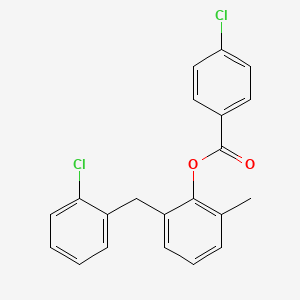

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
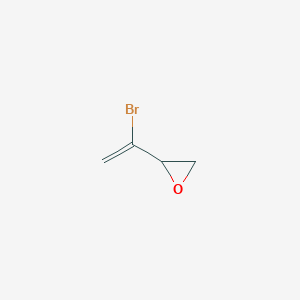

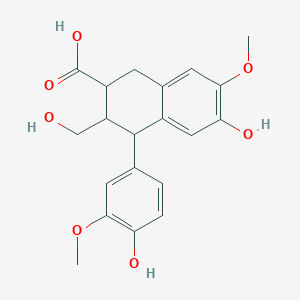
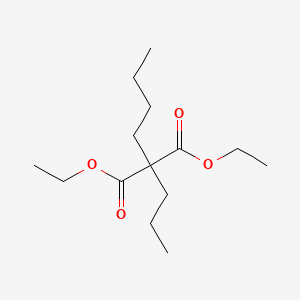
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
